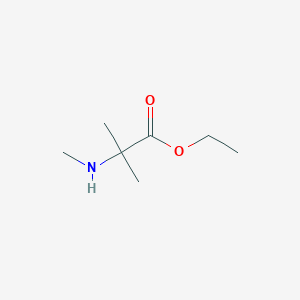

Ethyl 2-methyl-2-(methylamino)propanoate

描述

Esters of α-amino acids that possess a quaternary α-carbon, also known as α,α-disubstituted α-amino acid esters, are a noteworthy class of organic molecules. Their defining feature is the presence of two non-hydrogen substituents on the α-carbon, the carbon atom adjacent to the carboxyl group. This structural motif imparts distinct properties compared to their monosubstituted or unsubstituted counterparts.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-methyl-2-(methylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5-10-6(9)7(2,3)8-4/h8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMOVBQSXGOGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Methyl 2 Methylamino Propanoate

Nucleophilic Reactivity of the Secondary Amine Moietynih.gov

The lone pair of electrons on the nitrogen atom of the secondary amine confers nucleophilic character to this functional group. This allows it to react with a range of electrophiles.

The secondary amine of Ethyl 2-methyl-2-(methylamino)propanoate readily undergoes nucleophilic acyl substitution with acid anhydrides or acid chlorides to form the corresponding N-acylated amide derivative. libretexts.org The reaction with an acid anhydride (B1165640) involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a carboxylate as the leaving group. libretexts.org A base is typically required to neutralize the carboxylic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Intermediate Formation: A tetrahedral intermediate is formed.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group (chloride from an acid chloride or a carboxylate from an anhydride). libretexts.org

Deprotonation: A base removes the proton from the nitrogen atom to yield the final neutral amide product.

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Name |

|---|---|

| Acetyl Chloride | Ethyl 2-(N-acetyl-N-methylamino)-2-methylpropanoate |

| Acetic Anhydride | Ethyl 2-(N-acetyl-N-methylamino)-2-methylpropanoate |

| Propionyl Chloride | Ethyl 2-methyl-2-(N-methyl-N-propionylamino)propanoate |

| Benzoyl Chloride | Ethyl 2-(N-benzoyl-N-methylamino)-2-methylpropanoate |

The secondary amine can also act as a nucleophile in reactions with alkyl halides, a process known as N-alkylation. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. A subsequent deprotonation step with a base yields the neutral tertiary amine product. The choice of alkylating agent, solvent, and base is critical to control the extent of alkylation and avoid potential side reactions.

The reaction of amines with aldehydes or ketones is a classic condensation reaction. While primary amines yield imines (Schiff bases), secondary amines like this compound react with aldehydes or ketones that have an α-hydrogen to form enamines. libretexts.org

The mechanism for enamine formation is a reversible, acid-catalyzed process: libretexts.org

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde, forming a zwitterionic tetrahedral intermediate known as a carbinolamine. libretexts.orgresearchgate.net

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen yields a neutral carbinolamine. nih.gov

Dehydration: The oxygen of the carbinolamine is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (-OH2+). libretexts.org Water is eliminated, forming an iminium ion.

Deprotonation: A base removes a proton from the α-carbon (the carbon adjacent to the former carbonyl carbon), leading to the formation of the C=C double bond of the enamine and regeneration of the acid catalyst.

The rate of this reaction is highly pH-dependent. A mildly acidic pH (around 4.5) is often optimal, as sufficient acid is needed to catalyze the dehydration step, but excessive acidity will protonate the amine nucleophile, preventing the initial addition step. libretexts.orgwjpsonline.com

Table 2: Products of Condensation Reactions with Aldehydes

| Aldehyde | Product Type | Product Name |

|---|---|---|

| Propanal | Enamine | Ethyl 2-methyl-2-(N-methyl-N-(prop-1-en-1-yl)amino)propanoate |

| Butanal | Enamine | Ethyl 2-(N-(but-1-en-1-yl)-N-methylamino)-2-methylpropanoate |

| Benzaldehyde* | Iminium Ion | N-benzylidene-N-methyl-1-ethoxy-2-methyl-1-oxopropan-2-aminium |

*Note: With aldehydes lacking α-hydrogens, like benzaldehyde, the reaction typically stops at the stable iminium salt stage as enamine formation is not possible.

Electrophilic Reactivity at the Ester Carbonyl

The carbonyl carbon of the ester group is electrophilic due to the polarization of the C=O bond. This allows it to be attacked by nucleophiles, leading to substitution at the acyl carbon.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For this compound, this would involve exchanging the ethyl group for a different alkyl group from the reacting alcohol. To drive the reaction to completion, the alcohol is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com The new alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original alcohol (ethanol) is eliminated, and deprotonation yields the new ester and regenerates the acid catalyst. masterorganicchemistry.comyoutube.com

Base-Catalyzed Transesterification: This pathway involves a nucleophilic alkoxide (e.g., methoxide (B1231860) from methanol (B129727) and a base) directly attacking the ester carbonyl carbon. masterorganicchemistry.comyoutube.com This addition forms a tetrahedral intermediate, which then collapses to expel the original ethoxide leaving group, resulting in the formation of the new ester. masterorganicchemistry.com

Table 3: Transesterification Reaction Examples

| Reactant Alcohol | Catalyst | Product Ester |

|---|---|---|

| Methanol | H2SO4 (acid) | Mthis compound |

| Methanol | NaOCH3 (base) | Mthis compound |

| Propanol | H2SO4 (acid) | Propyl 2-methyl-2-(methylamino)propanoate |

| Propanol | NaOCH2CH2CH3 (base) | Propyl 2-methyl-2-(methylamino)propanoate |

Hydrolysis is the cleavage of the ester bond by reaction with water to form a carboxylic acid and an alcohol. chemguide.co.uk This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst. chemguide.co.ukchemguide.co.uk The mechanism is the reverse of Fischer esterification. chemistrysteps.com It begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.orgchemguide.co.uk After proton transfers, ethanol (B145695) is eliminated as a leaving group, and the final product is 2-methyl-2-(methylamino)propanoic acid. libretexts.org A large excess of water is used to shift the equilibrium towards the products. chemguide.co.ukchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process where a base, such as sodium hydroxide (B78521), is used as a reactant rather than a catalyst. chemguide.co.uklibretexts.org A hydroxide ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com This intermediate then expels an ethoxide ion, forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated by a hydroxide or ethoxide ion to form a stable carboxylate salt. chemistrysteps.comyoutube.com This final acid-base step is irreversible and drives the reaction to completion. youtube.com The alcohol (ethanol) is also formed as a product. libretexts.org

Reactions with Transition Metal Halides and Coordination Complex Formation

The reactivity of this compound with transition metal halides is primarily dictated by the presence of two potential donor sites: the nitrogen atom of the methylamino group and the oxygen atom of the carbonyl group in the ester functionality. This allows the molecule to act as a bidentate ligand, forming stable chelate complexes with various transition metals.

Research into the coordination chemistry of α-amino acid esters with high-valent transition metal halides, such as those from groups 4, 5, and 6, has provided insights into the probable coordination behavior of this compound. rsc.orgrsc.org In reactions with transition metal halides like titanium tetrachloride (TiCl₄), niobium pentachloride (NbCl₅), and tantalum pentabromide (TaBr₅), α-amino acid esters typically form coordination compounds. rsc.orggoettingen-research-online.de The formation of these complexes often involves the N,O-bidentate coordination of the amino acid ester to the metal center. rsc.org

The general reaction can be represented as the displacement of halide ligands on the metal by the amino acid ester. For instance, with a generic transition metal halide (MXn), the reaction would likely proceed as follows:

MXn + L -> [MX(n-1)(L)]+ X-

Where L represents this compound. Further substitution can also occur depending on the reaction stoichiometry and the nature of the metal.

While specific studies on this compound are limited, the coordination chemistry of similar α-amino acid esters suggests that it would form stable five-membered chelate rings with transition metal ions. wikipedia.orgwikiwand.com The steric hindrance provided by the two methyl groups on the α-carbon may influence the stability and geometry of the resulting coordination complexes.

In some cases, the reaction with high-valent transition metal halides can lead to the activation of the ester's O–R bond. rsc.org This could potentially result in more complex reactions beyond simple coordination, although such reactivity has not been specifically documented for this compound.

Table 1: Expected Coordination Behavior of this compound with Selected Transition Metal Halides

| Transition Metal Halide | Expected Product Type | Potential Coordination Mode |

| Titanium tetrachloride (TiCl₄) | Coordination Complex | N,O-bidentate |

| Niobium pentachloride (NbCl₅) | Coordination Complex | N,O-bidentate |

| Tantalum pentabromide (TaBr₅) | Coordination Complex | N,O-bidentate |

Role as a Key Intermediate in Multi-step Organic Syntheses

This compound, as a non-proteinogenic α,α-disubstituted α-amino acid ester, serves as a valuable intermediate in multi-step organic syntheses. Its structural features, particularly the quaternary carbon center, make it a useful building block for the synthesis of complex molecules with specific conformational properties.

Precursor for Complex Molecular Architectures

The presence of a quaternary α-carbon atom in this compound introduces significant steric constraints. jst.go.jp This property is highly sought after in the design of peptides and other macromolecules where control over the three-dimensional structure is crucial. When incorporated into a peptide chain, this amino acid derivative can induce specific secondary structures, such as helices or turns, due to the restricted rotation around the α-carbon. acs.org

Furthermore, α,α-disubstituted α-amino acids are precursors to a variety of bioactive compounds. researchgate.net While direct examples involving this compound are not extensively documented, its structural motif is found in various pharmaceutically relevant molecules. The synthesis of such complex architectures often relies on the initial construction of this sterically hindered amino acid core.

Synthetic Scaffold for Diversification

The functional groups present in this compound—the ester and the secondary amine—provide two handles for chemical modification, allowing it to be used as a synthetic scaffold.

Amine Functionalization: The methylamino group can be further alkylated, acylated, or used in coupling reactions to introduce a wide range of substituents. This allows for the systematic modification of the molecule's properties.

Ester Functionalization: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or converted to other functional groups.

This dual functionality enables the generation of a library of diverse compounds from a single, well-defined core structure. The rigidity imparted by the quaternary center is maintained throughout these transformations, making it a reliable scaffold for creating molecules with predictable shapes. researchgate.net

Stereochemical Considerations in Reactions Involving the Quaternary Center

The quaternary carbon atom in this compound is a stereocenter if the two substituents on the nitrogen are different from the two alkyl groups on the α-carbon. However, in this specific molecule, the α-carbon is achiral as it bears two identical methyl groups. Despite the absence of chirality in this particular case, the principles of stereochemistry at quaternary centers are highly relevant to its synthesis and reactivity, especially when considering analogues with different alkyl groups.

The construction of α,α-disubstituted α-amino acids with a chiral quaternary center is a significant challenge in organic synthesis due to the steric hindrance around the reaction center. researchgate.net Enantioselective methods are often required to control the stereochemistry during the formation of this quaternary carbon. rsc.org

Reactions occurring at the quaternary center of α,α-disubstituted amino acid derivatives are often difficult due to the high steric hindrance. nih.gov Any transformation that involves nucleophilic attack at this carbon or the formation of a transition state involving this center will be sterically demanding.

For analogues of this compound where the α-carbon is chiral, maintaining the stereochemical integrity of this center during subsequent reactions is of paramount importance. The bulky nature of the substituents around the quaternary center can, in some cases, help to direct the stereochemical outcome of reactions at adjacent functional groups through steric shielding.

Spectroscopic and Advanced Analytical Characterization of Ethyl 2 Methyl 2 Methylamino Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of Ethyl 2-methyl-2-(methylamino)propanoate is predicted to exhibit five distinct signals, corresponding to the five unique proton environments in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, and the splitting patterns are determined by the number of adjacent protons according to the n+1 rule.

Predicted ¹H NMR Data for this compound | Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | -O-CH₂-CH₃ (ethyl triplet) | ~1.2 | Triplet | 3H | | -C(CH₃)₂- (gem-dimethyl singlet) | ~1.3 | Singlet | 6H | | -NH-CH₃ (N-methyl singlet) | ~2.3 | Singlet | 3H | | -NH- (amine proton) | Broad singlet | 1H | | -O-CH₂-CH₃ (ethyl quartet) | ~4.1 | Quartet | 2H |

The ethyl group protons of the ester are expected to show a characteristic triplet for the methyl group (split by the adjacent methylene (B1212753) group) and a quartet for the methylene group (split by the adjacent methyl group). The two methyl groups attached to the quaternary carbon are chemically equivalent and thus should appear as a single sharp singlet. The methyl group attached to the nitrogen will also produce a singlet. The proton on the secondary amine is expected to appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, seven distinct signals are anticipated.

Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-CH₂-C H₃ | ~14 |

| -C(C H₃)₂- | ~25 |

| -NH-C H₃ | ~30 |

| -C (CH₃)₂- | ~55 |

| -O-C H₂-CH₃ | ~60 |

The carbonyl carbon of the ester group is the most deshielded and is expected to appear furthest downfield (~175 ppm). The quaternary carbon and the methylene carbon of the ethyl ester are also deshielded due to their proximity to heteroatoms (nitrogen and oxygen, respectively). The methyl carbons are expected to appear in the more shielded, upfield region of the spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry can determine the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₇H₁₅NO₂, the calculated monoisotopic mass is 145.1103 Da. nih.gov An experimental HRMS measurement would be expected to confirm this value, thereby verifying the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification

In GC-MS analysis, the compound is first separated by gas chromatography and then fragmented and detected by mass spectrometry. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.20 g/mol ). nih.gov The fragmentation pattern is predictable based on the functional groups present.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 145 | [C₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 72 | [C₃H₆N]⁺ | Alpha-cleavage adjacent to the nitrogen atom |

The most common fragmentation pathways for amino acid esters involve alpha-cleavage, where bonds adjacent to the heteroatoms (nitrogen and oxygen) break. A prominent peak is expected at m/z 72, resulting from the cleavage of the bond between the two quaternary carbons, yielding a stable iminium ion. Loss of the ethoxy group (-OCH₂CH₃) from the ester is another likely fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3300-3400 | N-H stretch | Secondary Amine |

| ~2850-3000 | C-H stretch | Alkanes (CH₃, CH₂) |

| ~1735-1750 | C=O stretch | Ester |

| ~1150-1250 | C-O stretch | Ester |

The IR spectrum is expected to be characterized by a strong, sharp absorption band around 1735-1750 cm⁻¹ due to the carbonyl (C=O) stretching of the ester group. orgchemboulder.com A moderate, somewhat broad peak in the region of 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine. wpmucdn.com Additionally, characteristic C-H stretching vibrations from the methyl and methylene groups will be present just below 3000 cm⁻¹, and C-O and C-N stretching bands will appear in the fingerprint region (below 1500 cm⁻¹).

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

X-ray Crystallography for Solid-State Structure Determination

Currently, a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature. However, structural studies on related molecules, such as Ethyl (2E)-2-(hydroxyimino)propanoate, demonstrate the utility of this technique. nih.govresearchgate.net In such studies, X-ray analysis reveals detailed information about the molecular geometry, including the planarity of specific functional groups and the influence of intermolecular forces like hydrogen bonding on the crystal packing. nih.gov If a suitable crystal of this compound were analyzed, X-ray crystallography would provide unambiguous proof of its covalent structure and stereochemistry.

Table 1: Hypothetical X-ray Crystallography Data Parameters for a Small Organic Molecule

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Z Value | The number of molecules per unit cell. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Thin-Layer Chromatography (TLC) is a widely used, rapid, and inexpensive technique for monitoring the progress of chemical reactions and assessing the purity of a sample. researchgate.net For this compound, TLC would typically be performed on a silica (B1680970) gel plate. A small spot of the compound, dissolved in a volatile solvent, is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the eluent). As the eluent ascends the plate by capillary action, the compound travels up the plate at a rate that depends on its polarity and the polarity of the eluent. The resulting retention factor (Rf) value is characteristic of the compound in that specific solvent system and can be used to identify it and assess its purity by detecting the presence of other spots.

Table 2: Typical TLC Parameters for Analysis of an Amino Ester

| Parameter | Description | Example |

|---|---|---|

| Stationary Phase | The adsorbent material coated on the plate. | Silica gel 60 F254 |

| Mobile Phase (Eluent) | The solvent system used to develop the plate. | 5% Ethyl Acetate (B1210297) in Hexane orgsyn.org |

| Visualization | The method used to see the spots after development. | UV light (254 nm), Potassium Permanganate stain |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | 0.45 (hypothetical) |

Column chromatography is a preparative technique used to purify chemical compounds from mixtures. wiley-vch.de It is a crucial step following a chemical synthesis to isolate the desired product from unreacted starting materials, byproducts, or other impurities. orgsyn.orgrsc.org For the purification of this compound, a glass column is packed with a stationary phase, typically silica gel. The crude product mixture is loaded onto the top of the column and a solvent (eluent), often a mixture like ethyl acetate and hexane, is passed through the column. orgsyn.orgwiley-vch.de Compounds in the mixture separate based on their differential adsorption to the silica gel and solubility in the eluent. Fractions are collected as the solvent exits the column, and those containing the pure product are combined.

Table 3: Example Column Chromatography Conditions for Purification

| Parameter | Description | Example Condition |

|---|---|---|

| Stationary Phase | The adsorbent material used to pack the column. | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture used to elute the compounds. | Gradient of 5% to 20% Ethyl Acetate in Hexane |

| Loading Method | How the crude sample is applied to the column. | Dry loading with silica gel or direct liquid loading |

| Fraction Collection | The volume of solvent collected per fraction. | 10-20 mL per test tube |

| Purity Check | Method used to analyze the collected fractions. | Thin-Layer Chromatography (TLC) |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. semanticscholar.org It provides high resolution and is a primary method for determining the purity of pharmaceutical and chemical compounds. nih.govosha.gov A reversed-phase (RP) HPLC method would be suitable for assessing the purity of this compound. sielc.comsielc.com In this mode, the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. nih.govsielc.com An acid, like formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com The sample is injected into the HPLC system, and as it passes through the column, its components are separated. A detector, commonly a UV detector, records the elution of each component, producing a chromatogram where the area of each peak is proportional to the concentration of that component.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Description | Example Setting |

|---|---|---|

| Column | The type of HPLC column used for separation. | Lichrosorb C8 (150×4.6 mm, 5 µm) nih.gov |

| Mobile Phase | The solvent mixture pumped through the column. | Acetonitrile and Water (with 0.1% Formic Acid) sielc.com |

| Elution Mode | The method of mobile phase delivery. | Isocratic (constant composition) or Gradient (changing composition) |

| Flow Rate | The speed at which the mobile phase is pumped. | 1.0 mL/min nih.gov |

| Detection | The wavelength used by the UV detector to monitor the column effluent. | 210-220 nm (typical for esters/amines without strong chromophores) |

| Column Temperature | The operating temperature of the column. | Ambient or controlled (e.g., 30 °C) |

Theoretical and Computational Studies on Ethyl 2 Methyl 2 Methylamino Propanoate

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic properties and energetic stability of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into molecular orbitals, charge distribution, and thermodynamic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than a complex many-electron wavefunction. For a molecule like Ethyl 2-methyl-2-(methylamino)propanoate, DFT would be employed to investigate several key electronic properties.

Commonly used functionals for such organic molecules include the hybrid functional B3LYP or long-range corrected functionals like ωB97X-D, which account for dispersion forces. rsc.orgresearchgate.net Calculations would typically provide data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals and their energy gap (HOMO-LUMO gap) are crucial indicators of the molecule's chemical reactivity and kinetic stability. Studies on analogous N-methylated amino acid derivatives have shown that N-methylation tends to raise the HOMO energy and decrease the HOMO-LUMO gap compared to their non-methylated counterparts, suggesting increased reactivity. rsc.orgresearchgate.net

Furthermore, DFT calculations can determine the molecular dipole moment and the distribution of atomic charges (e.g., through Natural Bond Orbital, or NBO, analysis), which are critical for understanding intermolecular interactions and solvation properties. Research indicates that N-methylation often leads to an increased dipole moment. researchgate.net

Illustrative Table of DFT-Calculated Properties Note: The following data are hypothetical and serve to illustrate typical outputs of a DFT calculation for this type of molecule.

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |

| Dipole Moment | 2.1 D | Influences polarity and solubility. |

Ab Initio Methods and Basis Set Selection

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a hierarchy of accuracy, with increasing computational cost.

The choice of a basis set is crucial for the accuracy of ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule of this size, Pople-style basis sets like 6-31G(d,p) or 6-311+G(2d,p) are common, offering a good balance of accuracy and computational demand. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, would be selected. These methods would be used to obtain highly accurate ground-state energies and optimized geometries, which can serve as benchmarks for less computationally expensive DFT methods.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule is heavily dependent on its three-dimensional shape or conformation. Conformational analysis maps the potential energy of a molecule as a function of the rotation around its single bonds.

Rotational Isomers and Their Relative Stabilities

This compound has several key rotatable single bonds that define its conformational space: the Cα-C(O), C(O)-O, O-CH₂, and Cα-N bonds. Rotation around these bonds gives rise to various rotational isomers (rotamers). The presence of two methyl groups on the alpha-carbon (a feature it shares with 2-aminoisobutyric acid, Aib) significantly restricts the allowable conformational space compared to other amino acids. nih.gov This steric hindrance limits the accessible ranges for the backbone dihedral angles (phi, ψ), favoring specific conformations. nih.gov

A potential energy surface scan, performed by systematically rotating each key dihedral angle and calculating the energy at each step (typically using DFT), would identify the low-energy conformers (local minima) and the transition states that separate them. The relative energies of these stable conformers determine their population distribution at a given temperature.

Illustrative Table of Relative Stabilities of Rotamers Note: This table presents a hypothetical energy landscape for rotation around the Cα-C(O) bond.

| Rotamer | Dihedral Angle (N-Cα-C(O)-O) | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| A (Staggered) | ~60° | 0.0 (Global Minimum) | Lowest energy conformer, sterically favored. |

| B (Eclipsed) | ~120° | 15.2 | Transition state, sterically hindered. |

| C (Staggered) | ~180° | 4.5 | Local minimum, slightly higher energy. |

Intramolecular Interactions and Steric Strain Analysis

The relative stability of different conformers is governed by a balance of intramolecular interactions. For this compound, the dominant factor is steric strain. The gem-dimethyl group at the α-carbon creates significant steric hindrance, which is a defining characteristic of α,α-disubstituted amino acids. nih.gov This "Thorpe-Ingold effect" pushes the other substituents (the methylamino and ethyl ester groups) closer together, influencing bond angles and conformational preferences.

Additional steric clashes can occur between the N-methyl group and the ethyl ester group, or between either of these and the α-methyl groups, depending on the conformation. Unlike primary or secondary amines, the tertiary amine in this molecule cannot act as a hydrogen bond donor, which eliminates the possibility of intramolecular hydrogen bonds that often stabilize conformers in related structures. Computational analysis would quantify the energetic penalty associated with these steric clashes, explaining why certain conformations are energetically unfavorable.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface that connects reactants to products, chemists can identify intermediates, locate transition states, and calculate activation energies, which provides deep insight into reaction kinetics and pathways.

For example, a computational study could be performed on the base-catalyzed hydrolysis of the ethyl ester group in this compound. This study would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactants (the ester and a hydroxide (B78521) ion) and the products (the carboxylate, methanol (B129727), and the N-methylated amino acid).

Transition State Searching: Identifying the geometry of the transition state for the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose.

Frequency Analysis: Performing vibrational frequency calculations to confirm that the reactants and products are true minima (all real frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). This imaginary frequency corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the intended species.

The calculated activation energy (the energy difference between the transition state and the reactants) provides a theoretical estimate of the reaction rate, allowing for a comparison of different possible mechanistic pathways.

Transition State Characterization and Reaction Pathways

The exploration of a chemical reaction's mechanism hinges on the identification and characterization of its transition state(s) and the elucidation of the corresponding reaction pathway. For this compound, several reaction types, including hydrolysis, aminolysis, and enzyme-catalyzed transformations, could be of interest.

Transition State Theory and Computational Approaches: Transition state theory posits that the rate of a reaction is governed by the properties of the transition state, which is the highest energy point along the reaction coordinate. Computational methods, particularly Density Functional Theory (DFT), are widely employed to locate and characterize these transient structures. For a reaction involving this compound, a computational study would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state.

Frequency Analysis: A frequency calculation is performed to confirm the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Plausible Reaction Pathways for Investigation: Given the structure of this compound, several reaction pathways could be computationally investigated. For instance, the hydrolysis of the ester group is a fundamental reaction. A plausible pathway for the base-catalyzed hydrolysis would involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the ethoxide leaving group would yield the corresponding carboxylate. DFT calculations could be used to model the geometries and energies of the transition states for both the formation and breakdown of the tetrahedral intermediate.

In the context of enzymatic reactions, computational studies can shed light on the catalytic mechanism. For example, the hydrolysis of α-amino acid esters can be catalyzed by hydrolases. ebi.ac.uk The catalytic mechanism often involves a serine hydrolase pathway, where a serine residue in the enzyme's active site acts as a nucleophile. ebi.ac.uk Computational modeling could be used to simulate the docking of this compound into the active site of a suitable enzyme and to calculate the energy profile of the catalyzed reaction, including the characterization of the acyl-enzyme intermediate and the associated transition states. ebi.ac.uk

Energetic Profiles and Kinetic Considerations

Once the transition states and reaction pathways have been identified, the energetic profiles of the reactions can be constructed. These profiles provide quantitative information about the thermodynamics and kinetics of the process.

Constructing Energetic Profiles: An energetic profile, or reaction coordinate diagram, plots the energy of the system as a function of the reaction coordinate. The key energetic parameters that can be extracted from such a profile include:

Activation Energy (ΔG‡): The difference in Gibbs free energy between the reactants and the transition state. This parameter is directly related to the reaction rate constant via the Eyring equation.

Reaction Energy (ΔG_rxn): The difference in Gibbs free energy between the products and the reactants, which indicates whether the reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic).

For this compound, computational studies could generate such profiles for various potential reactions. The table below illustrates a hypothetical energetic profile for a generic reaction of an α-amino acid ester, as specific data for the target compound is not available.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -12.3 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

Kinetic Considerations: The calculated activation energies can be used to estimate reaction rate constants and to compare the feasibility of different reaction pathways. For example, a lower activation energy implies a faster reaction rate. Computational studies can also provide insights into kinetic isotope effects, which can be a valuable tool for experimentally probing reaction mechanisms. nih.gov

In the context of this compound, the presence of two methyl groups on the α-carbon and a methyl group on the nitrogen atom would be expected to influence the kinetics of its reactions due to steric hindrance and electronic effects. rsc.org Computational models can quantify these effects by comparing the energetic profiles of reactions involving this compound with those of less substituted analogues.

Molecular Modeling of Intermolecular Interactions (e.g., with Catalytic Systems)

Molecular modeling techniques are invaluable for studying the non-covalent interactions between a substrate, like this compound, and its environment, particularly in the context of catalysis.

Modeling Interactions with Catalysts: Both organocatalysts and metal-based catalysts are used in reactions involving α-amino acid esters. acs.orgrsc.org Molecular modeling can be employed to understand how these catalysts function and to predict their efficacy. For instance, in a study of the organocatalytic synthesis of α-amino acid esters, DFT calculations highlighted the importance of hydrogen bonding interactions between the catalyst and the substrate in the transition state. acs.org

For this compound, molecular docking simulations could be used to predict its binding mode within the active site of an enzyme or the coordination sphere of a metal catalyst. Subsequent quantum mechanics/molecular mechanics (QM/MM) calculations could then be performed to model the reaction in the presence of the catalyst, providing a more accurate description of the energetic profile and the role of the catalyst in lowering the activation energy.

The following table provides a hypothetical example of interaction energies between an α-amino acid ester and key residues in a catalytic active site, as might be determined from molecular modeling.

| Interacting Residue | Interaction Type | Calculated Interaction Energy (kcal/mol) |

| Asp152 | Hydrogen Bond | -4.5 |

| His234 | Hydrogen Bond | -3.8 |

| Ser101 | van der Waals | -2.1 |

| Phe189 | π-stacking (with ester) | -1.5 |

This table is for illustrative purposes and does not represent actual experimental or calculated data for this compound.

These types of computational analyses are crucial for the rational design of new and improved catalytic systems for reactions involving α,α-disubstituted amino acid esters like this compound.

Derivatives and Analogues of Ethyl 2 Methyl 2 Methylamino Propanoate

Structural Modifications at the Ester Moiety

The ester functional group is a primary site for structural modification, either through variation of the alcohol component or by conversion to a different functional group, such as a carboxylic acid.

Variation of Alkyl Ester Groups (e.g., Methyl, Propyl)

The ethyl group of the ester in Ethyl 2-methyl-2-(methylamino)propanoate can be readily substituted with other alkyl groups, leading to a homologous series of esters. This is typically achieved through transesterification or by synthesizing the desired ester from the corresponding alcohol (e.g., methanol (B129727), propanol) and the parent carboxylic acid or its activated derivative.

Changing the length and branching of the alkyl chain affects properties such as lipophilicity, volatility, and the steric environment around the ester group. For instance, replacing the ethyl group with a methyl or propyl group yields Mthis compound or Propyl 2-methyl-2-(methylamino)propanoate, respectively. The existence of the methyl ester analogue, specifically as its hydrochloride salt, is documented in chemical supplier catalogs. bldpharm.comchemicalregister.com This indicates that such simple analogues are synthetically accessible. While specific research detailing the synthesis of a wide range of these esters is not prevalent in the literature, the fundamental principles of esterification support their feasibility.

Table 1: Comparison of Alkyl Ester Analogues

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Alkyl Group |

|---|---|---|---|

| Mthis compound | C6H13NO2 | 131.17 | Methyl |

| This compound | C7H15NO2 | 145.20 nih.gov | Ethyl |

Hydrolysis to the Corresponding Carboxylic Acid

The ester functional group can be hydrolyzed to yield the parent carboxylic acid, 2-methyl-2-(methylamino)propanoic acid. This reaction, literally meaning "splitting with water," can be catalyzed by either an acid or a base. chemguide.co.uklumenlearning.com

Acid-Catalyzed Hydrolysis: This reaction is the reverse of esterification and is typically performed by heating the ester in an excess of water with a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklumenlearning.com The reaction is reversible and establishes an equilibrium. chemguide.co.uklumenlearning.com To drive the reaction to completion, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): Heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521), results in an irreversible reaction that goes to completion. chemguide.co.uklumenlearning.com The products are the corresponding alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 2-methyl-2-(methylamino)propanoate). libretexts.orglibretexts.org The free carboxylic acid can then be liberated by the addition of a strong acid to the carboxylate salt solution. chemguide.co.uk This method is often preferred for its irreversibility and the ease of separating the products. chemguide.co.uk

Modifications at the Amine Nitrogen

The secondary amine in this compound is a nucleophilic center, making it a key site for derivatization through alkylation, acylation, or salt formation.

N-Alkylation and N-Acylation Derivatives

N-Alkylation: The secondary amine can be converted to a tertiary amine through N-alkylation. Common methods for N-alkylation of amines include reaction with alkyl halides or the "borrowing hydrogen" methodology, which involves reacting the amine with an alcohol in the presence of a suitable catalyst. nih.govresearchgate.net The reaction with alkyl halides is a form of nucleophilic aliphatic substitution. wikipedia.org For example, reacting this compound with an alkyl halide like methyl iodide would yield the corresponding tertiary amine. A challenge with this method is the potential for overalkylation to form a quaternary ammonium (B1175870) salt. wikipedia.org More controlled, modern methods often utilize catalytic systems to achieve selective mono-alkylation. nih.gov

N-Acylation: N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), to form an amide. This transformation converts the basic secondary amine into a neutral amide functional group. For instance, treatment with acetyl chloride would yield Ethyl 2-acetyl(methyl)amino-2-methylpropanoate. This reaction is generally robust and provides a stable amide derivative. The direct acylation of amines is a fundamental reaction in organic synthesis. researchgate.net

Formation of Salts (e.g., Hydrochlorides)

As a basic compound, this compound readily reacts with acids to form salts. The lone pair of electrons on the nitrogen atom can accept a proton from an acid. The most common example is the formation of a hydrochloride salt by reacting the parent compound with hydrochloric acid (HCl). The resulting salt, this compound hydrochloride, is often a crystalline solid that is more stable and water-soluble than the freebase form. uni.lusigmaaldrich.comsigmaaldrich.com The formation of hydrochloride salts is a standard procedure in the preparation and handling of amine-containing compounds. Similarly, the methyl ester analogue is also available as a hydrochloride salt. bldpharm.comchemicalregister.com

Table 2: Amine Derivatives of this compound

| Derivative Type | Reactant Example | Product Functional Group | Product Name Example |

|---|---|---|---|

| N-Alkylation | Methyl Iodide | Tertiary Amine | Ethyl 2-(dimethylamino)-2-methylpropanoate |

| N-Acylation | Acetyl Chloride | Amide | Ethyl 2-acetyl(methyl)amino-2-methylpropanoate |

Alterations at the Quaternary α-Carbon

The quaternary α-carbon, bearing two methyl groups, is a defining structural feature of this compound. Modifying this position is synthetically more challenging than altering the ester or amine moieties, as it typically requires a completely new synthetic route rather than a simple derivatization.

Alterations could include:

Homologation: Replacing one or both methyl groups with larger alkyl chains (e.g., ethyl, propyl). This would create a series of analogues with increased steric bulk around the α-carbon.

Cyclization: Incorporating the α-carbon into a cycloalkyl ring system, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring.

These modifications would significantly impact the molecule's three-dimensional shape and steric profile. While direct examples of such analogues of this compound are not readily found in the literature, the synthesis of related structures like 2-arylpropionic acids often involves the direct methylation of a precursor at the α-position, highlighting a potential synthetic strategy. orgsyn.org The creation of such analogues would involve multi-step synthesis, starting from different building blocks that already contain the desired α-carbon substitution pattern. For example, an isomer, methyl 2-methyl-3-(methylamino)propanoate, exists where the substitution pattern on the propanoate backbone is altered, demonstrating that variations in the core structure are synthetically accessible. scbt.comnih.gov

Synthesis of Stereoisomeric Derivatives (e.g., Enantiomers, Diastereomers)

The synthesis of enantiomerically pure α,α-disubstituted amino acids and their esters is a significant challenge in organic chemistry due to the difficulty in establishing a chiral center at the sterically hindered quaternary α-carbon. While specific methods for the asymmetric synthesis of this compound are not extensively detailed in the literature, general strategies for the synthesis of chiral α,α-disubstituted amino acids can be applied.

One common approach is the chiral auxiliary-mediated synthesis . This method involves attaching a chiral auxiliary to a glycine (B1666218) or alanine (B10760859) derivative, which then directs the stereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary yields the desired enantiomerically enriched α,α-disubstituted amino acid. For instance, chiral oxazolidinones derived from amino alcohols have been successfully used to direct the diastereoselective alkylation of N-acylated amino acid derivatives.

Another powerful technique is asymmetric catalysis . Chiral phase-transfer catalysts can be employed for the enantioselective alkylation of glycine Schiff bases. Furthermore, transition metal complexes with chiral ligands can catalyze a variety of reactions that lead to the formation of chiral α,α-disubstituted amino acids.

Enzymatic resolution represents another viable pathway. A racemic mixture of this compound or a suitable precursor could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by an enzyme, allowing for the separation of the unreacted enantiomer.

The synthesis of diastereomers can be achieved by introducing a second chiral center into the molecule. For example, if a chiral amine is used in the synthesis of an α,α-disubstituted amino acid that itself contains a chiral center, a pair of diastereomers will be formed. These diastereomers can often be separated by conventional chromatographic techniques.

A summary of general approaches for synthesizing stereoisomeric α,α-disubstituted amino acid derivatives is presented in the table below.

| Method | Description | Key Features |

| Chiral Auxiliary-Mediated Synthesis | A chiral molecule is temporarily incorporated to guide the stereoselective formation of the desired product. | High diastereoselectivity, well-established methods. |

| Asymmetric Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | High enantioselectivity, atom economy. |

| Enzymatic Resolution | An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | High enantioselectivity, mild reaction conditions. |

| Diastereomer Synthesis | Introduction of a second chiral center allows for the formation of diastereomers, which can be separated. | Applicable when a second chiral center is desired or can be readily introduced. |

Exploration of α,α-Disubstituted Analogues

The exploration of α,α-disubstituted analogues of this compound involves the synthesis of compounds where the two methyl groups at the α-carbon are replaced by other substituents. These modifications can significantly impact the compound's properties by altering its steric and electronic characteristics.

The synthesis of such analogues generally follows the established methods for the preparation of α,α-disubstituted amino acids. A common strategy is the sequential alkylation of a glycine or alanine enolate equivalent. For example, a protected glycine ester can be deprotonated with a strong base to form an enolate, which is then reacted with a first electrophile (e.g., an alkyl halide). This process is then repeated with a second, different electrophile to introduce the second substituent at the α-carbon. The choice of base, solvent, and reaction conditions is crucial for achieving good yields and minimizing side reactions.

Phase-transfer catalysis is another effective method for the synthesis of α,α-disubstituted amino acid precursors. Under phase-transfer conditions, an N-protected glycine ester can be reacted with two different alkyl halides in a sequential manner to afford the desired α,α-disubstituted product.

The table below provides examples of potential α,α-disubstituted analogues of this compound and the general synthetic approaches.

| Analogue Structure | R1 | R2 | General Synthetic Approach |

| Ethyl 2-ethyl-2-methyl-2-(methylamino)propanoate | Methyl | Ethyl | Sequential alkylation of a protected glycine or alanine ester. |

| Ethyl 2-benzyl-2-methyl-2-(methylamino)propanoate | Methyl | Benzyl (B1604629) | Sequential alkylation using methyl iodide and benzyl bromide. |

| Ethyl 2-allyl-2-methyl-2-(methylamino)propanoate | Methyl | Allyl | Sequential alkylation using methyl iodide and allyl bromide. |

Synthesis of Cyclic Analogues Derived from α-Amino Esters (e.g., Diketopiperazines, Azlactones)

α-Amino esters, including this compound, are valuable precursors for the synthesis of various cyclic analogues, most notably diketopiperazines and azlactones.

Diketopiperazines (DKPs) , also known as 2,5-piperazinediones, are cyclic dipeptides. The synthesis of DKPs from α,α-disubstituted α-amino acid esters can be achieved through the cyclization of a dipeptide precursor. google.com This typically involves the coupling of two amino acid units, followed by an intramolecular cyclization reaction. For instance, this compound could be coupled with another amino acid ester. Subsequent deprotection of the N-terminus and heating often promotes the spontaneous cyclization to the corresponding diketopiperazine. The presence of the N-methyl group in the parent compound would lead to an N-substituted diketopiperazine. nih.gov The formation of diketopiperazines from α,α-disubstituted amino acids is a well-established method. google.comgoogle.com

Azlactones , or 2-oxazolin-5-ones, are another important class of cyclic compounds derived from amino acids. The classical method for their synthesis is the Erlenmeyer-Plöchl reaction, which involves the condensation of an N-acylglycine with an aldehyde or ketone in the presence of acetic anhydride. wikipedia.orgmodernscientificpress.com While this method is traditionally used for α-hydrogen containing amino acids, modifications can be made to accommodate α,α-disubstituted amino acids. For N-methylated α,α-disubstituted amino acids like the parent compound, the formation of an azlactone would require the initial N-acylation followed by a cyclization-dehydration step, which can be promoted by reagents like acetic anhydride.

The general schemes for the synthesis of these cyclic analogues are presented below:

General Scheme for Diketopiperazine Synthesis:

General Scheme for Azlactone Synthesis (Erlenmeyer-Plöchl):

Development of Related Compounds for Chemical Utility (e.g., Isomers like Ethyl 2-methyl-3-(methylamino)propanoate)

The development of constitutional isomers of this compound, such as ethyl 2-methyl-3-(methylamino)propanoate, expands the range of available building blocks for chemical synthesis. The synthesis of these isomers requires different synthetic strategies that direct the functional groups to alternative positions on the carbon skeleton.

A plausible synthetic route to ethyl 2-methyl-3-(methylamino)propanoate involves the reaction of 2-methyl-3-(methylamino)propanol with acetic anhydride under basic conditions. chembk.com This esterification reaction would yield the target β-amino ester. Alternatively, a Michael addition of methylamine (B109427) to ethyl methacrylate (B99206) would also lead to the formation of ethyl 2-methyl-3-(methylamino)propanoate.

The table below outlines the structures of the parent compound and its isomer, along with a key synthetic precursor for the isomer.

| Compound Name | Structure | Key Synthetic Precursor |

| This compound | CH3-NH-C(CH3)2-COOCH2CH3 | N-methyl-α-aminoisobutyric acid |

| Ethyl 2-methyl-3-(methylamino)propanoate | CH3-NH-CH2-CH(CH3)-COOCH2CH3 | 2-methyl-3-(methylamino)propanol or Ethyl methacrylate |

Applications in Advanced Organic Synthesis and Reaction Development

Chiral Building Blocks in Asymmetric Synthesis

In the field of asymmetric synthesis, chiral building blocks are fundamental for the construction of enantiomerically pure molecules, which is crucial in medicinal chemistry and materials science. A chiral building block must possess at least one stereogenic center that is incorporated into the final product. While Ethyl 2-methyl-2-(methylamino)propanoate possesses a chiral center, there is a lack of specific documented examples of its application as a chiral auxiliary or a key starting material in asymmetric synthesis to control the stereochemical outcome of reactions. General strategies in asymmetric synthesis often employ more established chiral pools or auxiliaries.

Precursors for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of pharmaceutical and agrochemical research. The synthesis of novel heterocyclic scaffolds is a constant endeavor for organic chemists. The bifunctional nature of this compound, containing both an amine and an ester group, suggests its potential as a precursor for various nitrogen-containing heterocycles. For instance, intramolecular cyclization or condensation reactions with other bifunctional reagents could theoretically lead to the formation of lactams, piperidinones, or other heterocyclic systems. However, specific instances of such transformations employing this particular compound are not readily found in the literature.

Intermediates in the Synthesis of Complex Organic Molecules

The synthesis of complex organic molecules, such as natural products and pharmaceuticals, often involves the assembly of smaller, functionalized intermediates. While this compound could potentially serve as such an intermediate, there are no prominent examples in the literature detailing its incorporation into the total synthesis of complex targets. Synthetic routes for complex molecules are meticulously planned, and the choice of intermediates is often dictated by their known reactivity and the availability of established protocols for their transformation.

Development of Novel Synthetic Methodologies Employing the Compound as a Substrate

The development of novel synthetic methodologies is a key area of research in organic chemistry, enabling the efficient and selective construction of chemical bonds. This often involves exploring the reactivity of unique substrates under new reaction conditions. While the functional groups present in this compound could make it a candidate for methodological studies, for instance in C-H activation or novel coupling reactions, there is no significant body of work that highlights its use as a key substrate in the development of new synthetic methods.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic methodologies for α-amino esters, while effective, often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of more sustainable and atom-economical routes to Ethyl 2-methyl-2-(methylamino)propanoate.

One promising approach is the direct C-H amination of inexpensive carboxylic acid esters. Biocatalytic methods, employing engineered enzymes like protoglobin nitrene transferases, could offer a highly selective and environmentally benign route to α-amino esters. nih.gov These enzymatic transformations can occur under ambient conditions and in aqueous media, significantly reducing the environmental footprint of the synthesis. Further research into enzyme evolution and optimization could lead to catalysts with high turnover numbers and enantioselectivity for the synthesis of chiral analogues.

Another avenue for exploration is the development of catalytic reactions that proceed with high atom economy, such as the hydroamination of alkenes. A rhodium-catalyzed, atom-economic method for the branched-selective hydroamination of terminal allenes with α-amino acid esters has been reported, showcasing a strategy to form C-N bonds efficiently. mdpi.com Adapting such methodologies to the synthesis of α,α-disubstituted amino esters like this compound would be a significant advancement.

The table below summarizes potential sustainable synthetic strategies that warrant further investigation.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Biocatalytic C-H Amination | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for specific substrates. |

| Catalytic Hydroamination | High atom economy, direct formation of C-N bonds. | Catalyst design for regioselectivity and enantioselectivity. |

| One-Pot Multi-Component Reactions | Reduced number of steps, operational simplicity. | Optimization of reaction conditions for high yields and purity. |

Exploration of Novel Catalytic Transformations Involving the Compound

This compound, with its ester and secondary amine functionalities, can serve as a versatile building block in a variety of catalytic transformations. Future research should focus on exploring its reactivity in novel catalytic systems to generate a diverse range of valuable molecules.

For instance, the development of catalytic methods for the direct functionalization of the N-H bond is of great interest. Transition metal-catalyzed N-alkylation and N-arylation reactions using alcohols or aryl halides would provide efficient access to a library of N-substituted derivatives with potentially interesting biological or chemical properties. orgsyn.org

Furthermore, the ester group can be a handle for various transformations. Catalytic transesterification with different alcohols can lead to a range of esters with varying properties. The development of highly active and selective catalysts for these transformations would be beneficial.

The exploration of this compound as a ligand in transition metal catalysis is another unexplored area. The presence of both a nitrogen and an oxygen donor atom could allow it to act as a bidentate ligand, potentially enabling unique catalytic activities.

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced spectroscopic techniques for real-time, in-situ reaction monitoring is crucial. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable information on reaction kinetics, the formation of intermediates, and the influence of various reaction parameters.

In-situ FTIR spectroscopy, for example, can be used to track the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. nih.gov This allows for precise determination of reaction endpoints and can help in optimizing reaction conditions to maximize yield and minimize byproducts.

Raman spectroscopy offers complementary information and is particularly useful for monitoring reactions in aqueous media or with solid components. Real-time monitoring of esterification processes using in-situ Raman spectroscopy has been demonstrated to be an effective tool for process optimization and control. researchgate.net

Future research could focus on developing and applying these and other process analytical technologies (PAT) to the synthesis of this compound. This would not only lead to more efficient and robust synthetic processes but also provide a wealth of data for mechanistic studies.

Deeper Theoretical Insights into Chirality Induction and Stereoselective Synthesis

For chiral analogues of this compound, understanding the factors that govern stereoselectivity in their synthesis is of paramount importance. Computational chemistry, particularly density functional theory (DFT), can provide deep theoretical insights into the mechanisms of chirality induction.

Theoretical studies can be employed to model the transition states of asymmetric reactions, helping to elucidate the origins of enantioselectivity. rsc.org By understanding the interactions between the substrate, catalyst, and reagents at the molecular level, more effective and highly selective catalysts can be designed. For instance, in the context of stereoselective alkylation of imino esters, computational models can help in designing chiral catalysts that favor the formation of one enantiomer over the other.

Furthermore, theoretical calculations can be used to predict the conformational preferences of chiral N-methylated amino acid derivatives, which can influence their biological activity and reactivity. researchgate.net Such studies can guide the rational design of analogues with specific desired conformations.

Design of Next-Generation Analogues for Specific Chemical Functions (e.g., tailored reactivity, enhanced stability)

Building upon a solid foundation of synthesis and characterization, future research should focus on the rational design and synthesis of next-generation analogues of this compound with tailored chemical functions.

By modifying the structural backbone of the molecule, it is possible to fine-tune its properties for specific applications. For example, introducing different functional groups on the N-methyl group or the ethyl ester can alter the compound's reactivity, solubility, and stability. The synthesis of functionalized amino acid derivatives has been shown to be a promising strategy for developing new pharmacophores. nih.gov

The design of analogues with enhanced stability is another important area. For instance, replacing the ester group with a more stable amide or a thioester could lead to compounds with longer shelf-lives or increased resistance to hydrolysis. nih.gov The incorporation of α,α-disubstituted amino acids into peptides is known to increase their stability against enzymatic degradation. nih.gov

The table below outlines some potential design strategies for next-generation analogues and their intended functions.

| Analogue Design Strategy | Target Chemical Function | Potential Applications |

| N-Functionalization | Tailored reactivity, altered polarity. | Catalysis, materials science. |

| Ester Modification | Enhanced stability, modified release profiles. | Drug delivery, polymer chemistry. |

| Introduction of Additional Chiral Centers | Stereochemical control, specific biological interactions. | Asymmetric synthesis, medicinal chemistry. |

常见问题

Q. What are the established synthetic routes for Ethyl 2-methyl-2-(methylamino)propanoate, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, methylhydrazine reacts with ethyl 2-bromo-2-methylpropionate under reflux in polar aprotic solvents (e.g., DMF) to form the target compound, with yields dependent on stoichiometric ratios and temperature control (60–80°C) . Alternative methods involve coupling methylamine derivatives with activated esters, using bases like potassium carbonate to deprotonate intermediates . Key parameters include solvent choice (acetone, ethanol), reaction time (12–24 hours), and purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated in experimental settings?

Structural confirmation relies on spectroscopic techniques:

- LCMS : A molecular ion peak at m/z 414 [M+H]+ confirms the molecular weight .

- HPLC : Retention time (0.96 minutes under SMD-TFA05 conditions) ensures purity >95% .

- NMR : Proton environments (e.g., methylamino protons at δ 2.3–2.5 ppm, ester carbonyl at δ 170–175 ppm) validate functional groups .

Q. What functional groups dictate the compound’s reactivity in downstream applications?

The methylamino group (–NHCH₃) acts as a nucleophile in alkylation or acylation reactions, while the ester moiety (–COOEt) enables hydrolysis to carboxylic acids under acidic/basic conditions. Steric hindrance from the geminal methyl groups influences regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate low yields in large-scale synthesis?

Contradictions in reported yields (e.g., 70–83% ) arise from variables like:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve efficiency in coupling steps.

- Temperature gradients : Precise control (±2°C) minimizes side-product formation during exothermic steps .

- Solvent polarity : Polar solvents (DMF, acetonitrile) enhance solubility of intermediates but may require post-reaction extraction .

Methodological adjustments should be validated via TLC and in-line HPLC monitoring .

Q. What strategies are employed to study the compound’s interactions with biological targets?

- In vitro assays : Competitive binding studies (e.g., fluorescence polarization) quantify affinity for receptors like PPAR-γ, with IC₅₀ values derived from dose-response curves .

- Molecular docking : Computational models predict binding poses using software like AutoDock Vina, guided by crystallographic data of homologous targets .

- Metabolic stability : Liver microsome assays assess CYP450-mediated degradation, critical for drug development .

Q. How do structural analogs compare in biological activity and synthetic complexity?

Analogues like Ethyl 2-(1H-indol-3-yl)-2-methylpropanoate (PubChem CID 145982579) exhibit enhanced bioactivity due to aromatic indole moieties but require multi-step syntheses involving Friedel-Crafts alkylation . Conversely, methyl ester derivatives (e.g., Methyl 2-methyl-2-(2-nitrophenyl)propanoate) simplify purification but show reduced solubility in aqueous media . Comparative SAR tables should include metrics like logP, hydrogen-bond donors, and steric bulk .

Q. What analytical methods resolve contradictions in stereochemical outcomes during synthesis?

Chiral HPLC with cellulose-based columns separates enantiomers, while NOESY NMR identifies spatial proximity of methyl groups to confirm stereochemistry . Discrepancies in reported optical rotations (e.g., +15° vs. +18°) may stem from solvent polarity effects during measurement .

Q. How are impurities profiled and controlled in pharmaceutical-grade batches?

ICH guidelines recommend:

- Forced degradation studies : Exposure to heat, light, and pH extremes identifies degradation products (e.g., hydrolysis to 2-methylpropanoic acid).

- LC-MS/MS : Detects impurities at ≤0.1% thresholds, with reference standards for isomers like ethyl 2-methyl-3-(methylamino)propanoate .

Methodological Resources

- Synthesis Protocols : Detailed in EP 4 374 877 A2 and peer-reviewed journals .

- Analytical Standards : HPLC retention indices , NMR chemical shifts , and LCMS fragmentation patterns .

- Computational Tools : PubChem 3D conformer database , AutoDock for docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。